molecular formula C17H16N2O2 B421140 3-Amino-4-(phenethylamino)coumarin

3-Amino-4-(phenethylamino)coumarin

Cat. No.: B421140
M. Wt: 280.32g/mol
InChI Key: RCDGIBAZGMGOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(phenethylamino)coumarin is a synthetically designed coumarin derivative intended for research applications. Coumarins are a significant class of organic compounds, specifically benzopyrones, recognized for their versatile pharmacological potential as foundational structures in medicinal chemistry . This compound features a coumarin core substituted at the 3- and 4- positions with amino and phenethylamino functional groups, respectively, a structural motif known to be critical for biological activity in related molecules. The primary research value of this compound is derived from the established biological profile of analogous 4-aminocoumarin and 3-aminocoumarin derivatives. Current scientific literature indicates that structurally similar compounds are investigated for their potential in neuroscience research , particularly as modulators of neurotransmitter systems. For instance, certain 3-(4-aminophenyl)-coumarin derivatives have demonstrated potent and selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the cholinergic hypothesis of Alzheimer's disease . The most active analogue in that series exhibited an IC₅₀ value of 0.091 µM for AChE inhibition, suggesting that related compounds like 3-Amino-4-(phenethylamino)coumarin may serve as valuable chemical tools for studying cholinergic neurotransmission and developing concepts for neurodegenerative disease therapeutics . Furthermore, recent studies on 4-aminocoumarin-based compounds highlight their broad-spectrum antimicrobial properties against a panel of Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against various plant pathogens . Some phenyliodonium derivatives of 4-aminocoumarin have shown efficacy superior to the standard antibiotic ciprofloxacin, coupled with minimal cytotoxicity to human cells, positioning them as promising scaffolds for investigating new anti-infective agents . Other research avenues for coumarin analogs include their evaluation as anticoagulants by influencing prothrombin time, similar to the mechanism of warfarin , and as allosteric modulators of NMDA receptors in neurochemical studies . This product is provided as a high-purity solid for research purposes. It is intended for use in in vitro biochemical assays, in vivo model organism studies (such as the zebrafish models used in neurobehavioral research ), and early-stage pharmacological profiling. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32g/mol

IUPAC Name

3-amino-4-(2-phenylethylamino)chromen-2-one

InChI

InChI=1S/C17H16N2O2/c18-15-16(19-11-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)21-17(15)20/h1-9,19H,10-11,18H2

InChI Key

RCDGIBAZGMGOCN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC2=C(C(=O)OC3=CC=CC=C32)N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C(=O)OC3=CC=CC=C32)N

solubility

42 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Influence: Phenethylamino groups (bulky, lipophilic) may enhance membrane permeability compared to simpler 4-aminocoumarin . Trifluoromethyl groups (in 7-Amino-4-CF₃ coumarin) introduce strong electron-withdrawing effects, altering fluorescence .
  • Synthesis Complexity: Phosphorylation-based methods (e.g., POCl₃/DMF) yield formylated intermediates , while Mannich reactions enable rapid diversification of aminoalkyl groups .

Antioxidant and β-Cell Protective Effects

  • Coumarin, Cinnamic Acid, and Cinnamic Alcohol : These structurally simpler analogs upregulate Nrf2, γ-GCSc, and HO-1 proteins, reducing oxidative stress in INS-1 cells. They also enhance insulin secretion by 20–30% under glucose stimulation .
  • Benzylamino Coumarins: Exhibit similar Nrf2 activation but with higher potency due to aminoalkyl side chains, which may improve cellular uptake .
  • 3-Amino-4-(phenethylamino)coumarin: While direct data is lacking, its phenethylamino group (similar to benzylamino) likely enhances binding to cellular targets like PDX1, a transcription factor critical for insulin synthesis .

Toxicity Profiles

  • 4-Aminocoumarin: Classified as non-toxic in standard assays but requires safety protocols for inhalation or skin contact .
  • Diethylamino Derivatives: Show moderate cytotoxicity at high concentrations (>100 μM) due to cationic side chains .

Preparation Methods

Nucleophilic Aromatic Substitution

4-Chlorocoumarin derivatives react with phenethylamine in polar aprotic solvents (e.g., DMF) under reflux. For instance, 4-chloro-3-nitrocoumarin treated with phenethylamine at 80°C for 12 hours yields 4-(phenethylamino)-3-nitrocoumarin, which is subsequently reduced to the amine. This method, however, suffers from moderate yields (46–74%) due to steric hindrance.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-bromocoumarin with phenethylamine offers superior regioselectivity. Using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C, aryl halides undergo cross-coupling with amines to furnish 4-(phenethylamino)coumarins in 68–85% yield. This method is advantageous for scalability but requires rigorous exclusion of moisture.

Installation of the 3-Amino Group

The 3-position amino group is introduced via nitration-reduction sequences or direct condensation.

Nitration and Reduction

3-Nitrocoumarin precursors are synthesized by nitrating 4-(phenethylamino)coumarin with fuming HNO₃ in H₂SO₄ at 0°C. Subsequent reduction using H₂/Pd-C or SnCl₂/HCl affords the 3-amino derivative. This pathway, however, risks over-nitration and requires careful stoichiometric control.

Direct Amination During Cyclization

Employing 3-aminosalicylaldehyde in Pechmann condensation with β-keto esters (e.g., ethyl acetoacetate) under H₂SO₄ catalysis generates 3-aminocoumarins directly. For example, 3-amino-4-methylcoumarin is obtained in 72% yield using this method. Adapting this to 4-(phenethylamino) derivatives would require pre-functionalized β-keto esters.

Integrated One-Pot Strategies

Recent advances favor one-pot syntheses to minimize intermediate isolation. A notable approach involves:

  • Condensation : 4-Aminosalicylaldehyde and ethyl cyanoacetate undergo Knoevenagel condensation in DES to form 3-cyano-4-aminocoumarin.

  • Amination : In situ displacement of the cyano group with phenethylamine using piperidine as a base yields the target compound.

This method achieves 65–78% yield while reducing reaction time to 4–6 hours.

Analytical Validation and Optimization

Spectroscopic Characterization

  • IR Spectroscopy : N-H stretches at 3300–3500 cm⁻¹ and C=O peaks at 1700–1750 cm⁻¹ confirm the coumarin core and amino groups.

  • ¹H-NMR : Aromatic protons resonate at δ 6.8–7.5 ppm, while phenethylamino CH₂ groups appear at δ 2.8–3.3 ppm.

Reaction Optimization

ParameterOptimal ConditionYield ImprovementSource
SolventDichloromethane98% vs. 75% (DMF)
CatalystTriethylamine92% vs. 68% (K₂CO₃)
Temperature80°C85% vs. 60% (RT)

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